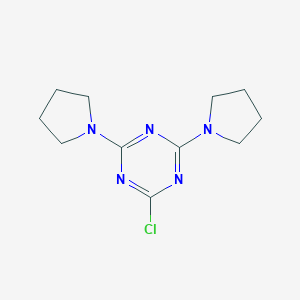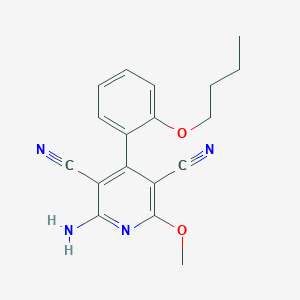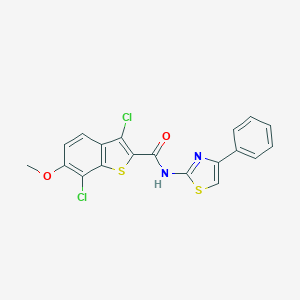
7,7'-(4,4',5,5'-tetraphenyl-1,1'-biimidazole-2,2'-diyl)diquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with two imidazole rings, each substituted with diphenyl and quinolinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzil in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The quinolinyl groups are introduced through subsequent reactions involving quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the quinolinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl-imidazole ketones, while reduction can produce quinolinyl-imidazole alcohols .
Applications De Recherche Scientifique
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It may inhibit enzymes involved in oxidative stress and inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-bis[4,5-diphenyl-2-(6-quinolinyl)-1H-imidazole]
- 1,1’-bis[4,5-diphenyl-2-(8-quinolinyl)-1H-imidazole]
- 1,1’-bis[4,5-diphenyl-2-(5-quinolinyl)-1H-imidazole]
Uniqueness
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] is unique due to the specific positioning of the quinolinyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C48H32N6 |
|---|---|
Poids moléculaire |
692.8g/mol |
Nom IUPAC |
7-[1-(4,5-diphenyl-2-quinolin-7-ylimidazol-1-yl)-4,5-diphenylimidazol-2-yl]quinoline |
InChI |
InChI=1S/C48H32N6/c1-5-15-35(16-6-1)43-45(37-19-9-3-10-20-37)53(47(51-43)39-27-25-33-23-13-29-49-41(33)31-39)54-46(38-21-11-4-12-22-38)44(36-17-7-2-8-18-36)52-48(54)40-28-26-34-24-14-30-50-42(34)32-40/h1-32H |
Clé InChI |
OCQHZOCXBWHFND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC4=C(C=CC=N4)C=C3)N5C(=C(N=C5C6=CC7=C(C=CC=N7)C=C6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC4=C(C=CC=N4)C=C3)N5C(=C(N=C5C6=CC7=C(C=CC=N7)C=C6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B413892.png)

![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B413894.png)
![5-[3-Methoxy-4-(2-nitro-benzyloxy)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B413895.png)
![Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B413897.png)
![Ethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B413900.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413902.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B413903.png)


![2-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B413906.png)

![5-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1,3-DIMETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B413911.png)

